molecular formula C9H3F4NO5 B14048983 6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate

6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate

Cat. No.: B14048983
M. Wt: 281.12 g/mol
InChI Key: QLAFEFSHKKOUGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate typically involves the nitration of 2,3,4,5-tetrafluorobenzoyl acetate. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents . The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and influence its reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate is unique due to the presence of both nitro and fluorine groups, which impart distinct chemical properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H3F4NO5

Molecular Weight

281.12 g/mol

IUPAC Name

acetyl 2,3,4,5-tetrafluoro-6-nitrobenzoate

InChI

InChI=1S/C9H3F4NO5/c1-2(15)19-9(16)3-4(10)5(11)6(12)7(13)8(3)14(17)18/h1H3

InChI Key

QLAFEFSHKKOUGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=O)C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-]

Origin of Product

United States

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